![molecular formula C23H18ClN5O6S B2770581 dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate CAS No. 361156-64-1](/img/no-structure.png)

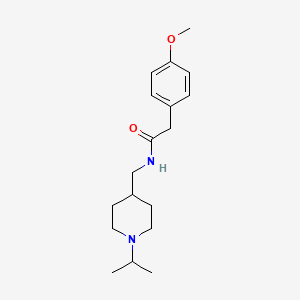

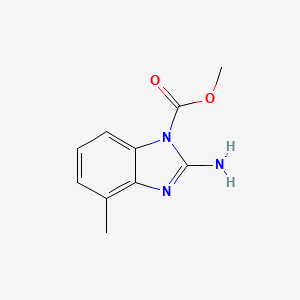

dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyridopyrimidine, a class of compounds that have shown a therapeutic interest . Pyridopyrimidines have been studied extensively due to their biological potential and are present in relevant drugs . They have been used on several therapeutic targets .

Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 has been reported .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using 1 H-NMR and 13 C-NMR spectra . For example, in the 1 H-NMR spectra of similar compounds, the D 2 O exchangeable sulfonamide proton appeared at 10–11 ppm, whereas the two different types of aromatic protons of the 4-chlorophenyl ring showed up as two distinct doublets at 7.5–8.3 ppm with coupling constants of 7.5 and 8.6Hz .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of various solvents, reaction temperatures, and acid scavengers . The role of these factors in optimizing the reaction conditions has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the presence of a C=N group and a sulfonyl functionality can be confirmed by characteristic IR absorption in the 1,600–1,550 cm −1 region and two strong absorption bands around 1,160~1,190 cm −1 and 1,340~1,380 cm −1 respectively .Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, closely related to the compound , evaluating their in vitro antimicrobial and anticancer activities. Among the synthesized compounds, several showed higher anticancer activity compared to the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Novel Heterocyclic Synthesis

Efforts to synthesize new molecular frameworks have led to the development of various heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine core. For example, the work by Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, demonstrating the versatility of this core in generating new chemical entities with potential biological activities (Rahmouni et al., 2014).

Structural Characterization and Biological Evaluation

Further studies delve into the structural characterization of derivatives and their biological evaluation. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural thiazoles with the pyrazolo[3,4-d]pyrimidine core, aiming at potential biological applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These studies underscore the compound's utility as a key precursor in synthesizing structurally diverse molecules with promising biological activities.

Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate involves the reaction of 5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with N,N-dimethyl-2-(2-chloroacetamido)benzoate in the presence of a base, followed by reaction with isophthalic anhydride in the presence of a catalyst to form the final product.", "Starting Materials": [ "5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "N,N-dimethyl-2-(2-chloroacetamido)benzoate", "Base", "Isophthalic anhydride", "Catalyst" ], "Reaction": [ "Step 1: 5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol is reacted with N,N-dimethyl-2-(2-chloroacetamido)benzoate in the presence of a base to form the intermediate.", "Step 2: The intermediate is then reacted with isophthalic anhydride in the presence of a catalyst to form dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate." ] } | |

CAS RN |

361156-64-1 |

Product Name |

dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate |

Molecular Formula |

C23H18ClN5O6S |

Molecular Weight |

527.94 |

IUPAC Name |

dimethyl 5-[[2-[[5-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C23H18ClN5O6S/c1-34-21(32)12-7-13(22(33)35-2)9-15(8-12)26-18(30)11-36-23-27-19-17(10-25-28-19)20(31)29(23)16-5-3-14(24)4-6-16/h3-10H,11H2,1-2H3,(H,25,28)(H,26,30) |

InChI Key |

IQUFATFUQJASFF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Cl)C(=O)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)

![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)

![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)